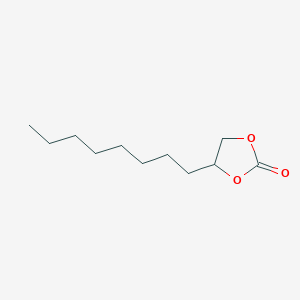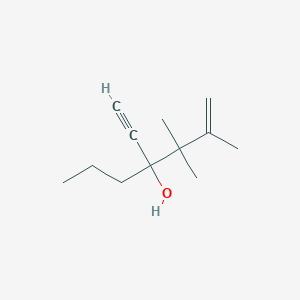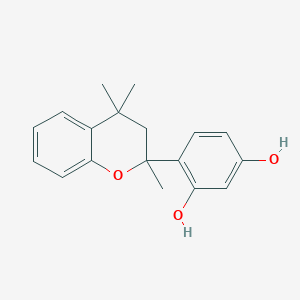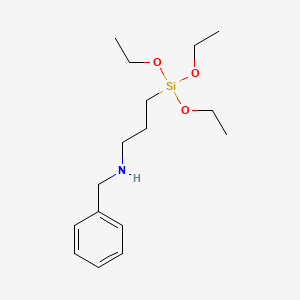
1,3-Dioxolan-2-one, 4-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4-octyl- is a cyclic carbonate compound with a unique structure that includes a dioxolane ring. This compound is known for its versatility in various chemical reactions and its potential applications in different scientific fields. The presence of the octyl group enhances its hydrophobic properties, making it suitable for specific industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4-octyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically requires refluxing in toluene with continuous removal of water using a Dean-Stark apparatus. Another method involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of 1,3-Dioxolan-2-one, 4-octyl- often involves the transesterification method, where hydroxyisopropyl chloroformate is generated by the action of propylene glycol and phosgene, followed by the action of sodium hydroxide . The product is then distilled under reduced pressure to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dioxolan-2-one, 4-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using agents like KMnO4 and OsO4, and reduced using agents like LiAlH4 and NaBH4 .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Dioxolan-2-one, 4-octyl- include ethyl orthoformate, tetrabutylammonium tribromide, and NBS . The reactions are typically carried out under mild conditions, often in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of 1,3-Dioxolan-2-one, 4-octyl- depend on the specific reaction conditions. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4-octyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polycarbonates and other polymers . In biology, it serves as a solvent for various biochemical reactions . In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility . Industrially, it is used as an electrolyte additive in lithium-ion batteries, enhancing the cycling efficiency and discharge capacity retention .
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-2-one, 4-octyl- involves its interaction with molecular targets through its cyclic carbonate structure. The compound can undergo ring-opening polymerization, leading to the formation of polycarbonates . The presence of the octyl group enhances its hydrophobic interactions, making it effective in specific applications such as drug delivery and battery electrolytes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxolan-2-one, 4-octyl- can be compared with other cyclic carbonates such as ethylene carbonate and propylene carbonate . While all these compounds share a similar cyclic carbonate structure, the presence of the octyl group in 1,3-Dioxolan-2-one, 4-octyl- provides unique hydrophobic properties that are not present in ethylene carbonate and propylene carbonate . This makes it more suitable for applications requiring hydrophobic interactions.
List of Similar Compounds:- Ethylene carbonate
- Propylene carbonate
- 1,3-Dioxan-2-one
Eigenschaften
CAS-Nummer |
99260-48-7 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
4-octyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
XODUKNUDFZMDRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)



![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)

![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)





![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
